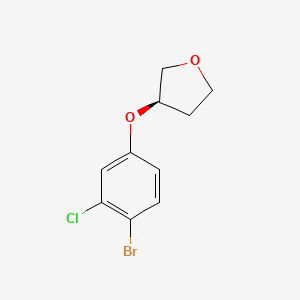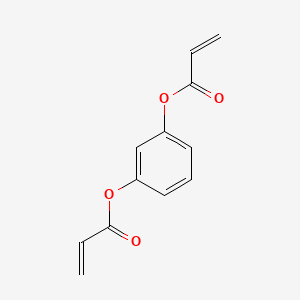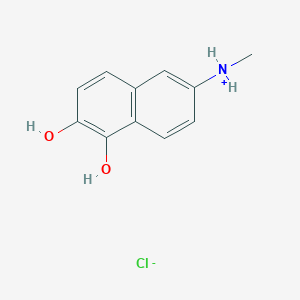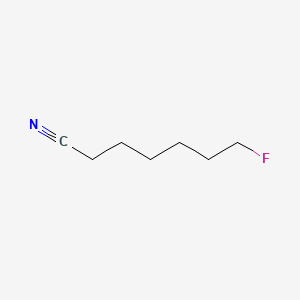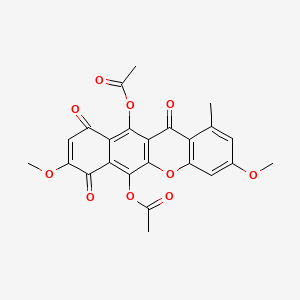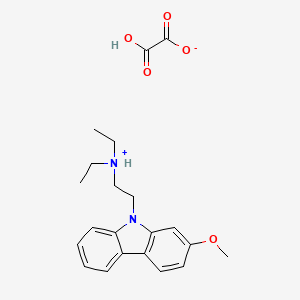
Europium;1,1,1,5,5,5-hexafluoropentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Europium;1,1,1,5,5,5-hexafluoropentane-2,4-dione is a coordination compound where europium is complexed with 1,1,1,5,5,5-hexafluoropentane-2,4-dione. This compound is known for its unique properties, including its ability to form stable complexes and its applications in various scientific fields. The compound is often used in research due to its luminescent properties, making it valuable in fields such as materials science and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of europium;1,1,1,5,5,5-hexafluoropentane-2,4-dione typically involves the reaction of europium salts with 1,1,1,5,5,5-hexafluoropentane-2,4-dione under controlled conditions. One common method involves dissolving europium chloride in a suitable solvent, such as ethanol, and then adding 1,1,1,5,5,5-hexafluoropentane-2,4-dione. The reaction mixture is then heated to promote the formation of the complex .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where europium salts and 1,1,1,5,5,5-hexafluoropentane-2,4-dione are combined under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Europium;1,1,1,5,5,5-hexafluoropentane-2,4-dione undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with various metals.
Hydration Reactions: On hydration, it yields 1,1,1,5,5,5-hexafluoropentane-2,2,4,4-tetraol.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include metal salts and solvents like ethanol. Reaction conditions typically involve controlled temperatures and sometimes the use of catalysts to enhance reaction rates .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction. For example, complexation reactions with other metals yield various metal-chelate complexes .
Scientific Research Applications
Europium;1,1,1,5,5,5-hexafluoropentane-2,4-dione has a wide range of applications in scientific research:
Materials Science: Used in the development of luminescent materials.
Analytical Chemistry: Employed in the detection and quantification of various substances due to its luminescent properties.
Biology and Medicine: Investigated for potential use in imaging and diagnostic applications.
Mechanism of Action
The mechanism by which europium;1,1,1,5,5,5-hexafluoropentane-2,4-dione exerts its effects is primarily through its ability to form stable complexes with metals. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in luminescent materials, the compound’s ability to emit light upon excitation is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1,1,1,5,5,5-Hexafluoroacetylacetone: Similar in structure but without the europium component.
1,3-Bis(trifluoromethyl)propane-1,3-dione: Another related compound with similar chemical properties.
Uniqueness
What sets europium;1,1,1,5,5,5-hexafluoropentane-2,4-dione apart from similar compounds is its ability to form stable complexes with europium, which imparts unique luminescent properties. This makes it particularly valuable in applications requiring high sensitivity and specificity .
Properties
CAS No. |
14592-81-5 |
|---|---|
Molecular Formula |
C15H6EuF18O6 |
Molecular Weight |
776.14 g/mol |
IUPAC Name |
europium;1,1,1,5,5,5-hexafluoropentane-2,4-dione |
InChI |
InChI=1S/3C5H2F6O2.Eu/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H2; |
InChI Key |
MCWAAOLOYUXIFX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Eu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[5-(6,7-dihydro-6-methyl-2,4-diphenyl-5H-1-benzopyran-8-yl)penta-2,4-dienylidene]-5,6,7,8-tetrahydro-6-methyl-2,4-diphenyl-1-benzopyrylium perchlorate](/img/structure/B13732036.png)
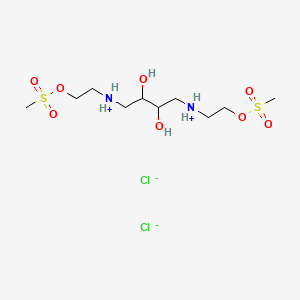

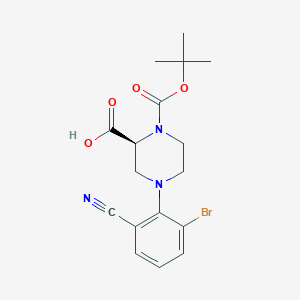

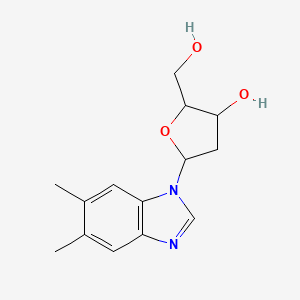
![(NE)-N-[(2-isoquinolin-1-ylphenyl)methylidene]hydroxylamine](/img/structure/B13732079.png)

